![molecular formula C19H23Cl3N4 B2505152 N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride CAS No. 2413876-98-7](/img/structure/B2505152.png)

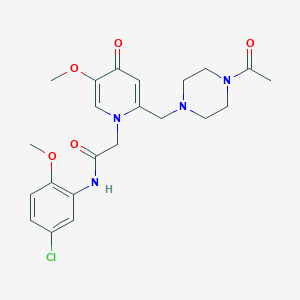

N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

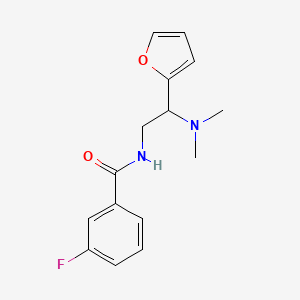

N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride is a useful research compound. Its molecular formula is C19H23Cl3N4 and its molecular weight is 413.77. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. CCR5 Antagonists in HIV-1 Treatment

N-[(3-Chlorophenyl)methyl]spiro compounds have been identified as potent CCR5 antagonists, with potential applications in HIV-1 treatment. Notably, (2S)-2-(3-Chlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[spiro(2,3-dihydrobenzthiophene-3,4'-piperidin-1'-yl)]butane S-oxide (1b) has been highlighted for its strong inhibitory effect on CCR5 with an IC50 of 10 nM. This suggests its efficacy in blocking HIV-1 entry into cells, thereby offering a potential treatment avenue for HIV-1 infections (Finke et al., 2001).

2. Synthetic Bacteriochlorins

N-[(3-Chlorophenyl)methyl]spiro compounds have been utilized in the synthesis of bacteriochlorins with integrated spiro-piperidine units. This molecular design aids in preventing dehydrogenation, facilitates nitrogen derivatization, and allows the introduction of auxochromes for spectral tuning. The presence of the spiro-piperidinyl moiety doesn't significantly alter the decay pathways of the lowest singlet excited state of bacteriochlorin, indicating its stability and potential for application in near-infrared absorbers (Reddy et al., 2013).

3. σ-Receptor Ligands

Novel spiropiperidines have been synthesized as highly potent and subtype selective σ-receptor ligands. This suggests applications in neuropsychiatric and neurodegenerative disorders where the σ-receptor is implicated. Spiro compounds such as 1‘-benzyl-3-methoxy-3,4-dihydrospiro[[2]benzopyran-1,4‘-piperidine] have shown high affinity for σ1-receptor, making them potential candidates for therapeutic development (Maier & Wünsch, 2002).

4. Antimycobacterial Activity

N-[(3-Chlorophenyl)methyl]spiro compounds have been synthesized and shown to exhibit antimycobacterial activity. Compounds like 4-(4-fluorophenyl)-5-phenylpyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one (4e) demonstrated high potency against Mycobacterium tuberculosis H37Rv (MTB) and MDR-TB. This indicates potential for developing new treatments for tuberculosis, particularly in drug-resistant strains (Kumar et al., 2008).

5. Antihypertensive Activity

Spiro compounds have been synthesized and evaluated for their antihypertensive effects. Compounds such as dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one showed promising results in lowering blood pressure in spontaneously hypertensive rats, indicating potential applications in managing hypertension (Clark et al., 1983).

Wirkmechanismus

Target of Action

The primary target of N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4’-piperidine]-2-imine;dihydrochloride, also known as EN300-203951, is the process of ferroptosis . Ferroptosis is a form of programmed cell death that is iron-dependent and is characterized by the accumulation of lipid peroxides .

Mode of Action

EN300-203951 acts as a potent inhibitor of ferroptosis . It mitigates tissue injury in a mouse model of hepatic ischemia/reperfusion injury . The compound achieves this by decreasing the levels of Voltage-Dependent Anion Channel 1 (VDAC1) and restoring the levels of Glutathione Peroxidase 4 (GPX4) . The mechanism of activity of EN300-203951 has been attributed to its activity as a radical-trapping antioxidant .

Biochemical Pathways

The biochemical pathway affected by EN300-203951 is the ferroptosis pathway . By inhibiting ferroptosis, EN300-203951 prevents the accumulation of lipid peroxides, which are harmful to the cell . This results in the mitigation of tissue injury, particularly in the context of hepatic ischemia/reperfusion injury .

Pharmacokinetics

It is known that the compound is soluble in dmso (up to 15 mg/ml), which suggests that it may have good bioavailability . The compound is stable for at least one year when stored at -20°C .

Result of Action

The molecular and cellular effects of the action of EN300-203951 involve the inhibition of ferroptosis, which leads to a decrease in tissue injury . Specifically, in a mouse model of hepatic ischemia/reperfusion injury, EN300-203951 was able to protect the mouse myocardium against injury .

Action Environment

It is known that the compound is stable for at least one year when stored at -20°c , suggesting that temperature is an important factor in its stability

Safety and Hazards

Biochemische Analyse

Biochemical Properties

N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4’-piperidine]-2-imine;dihydrochloride plays a crucial role in biochemical reactions, particularly in the process of ferroptosis . It interacts with key biomolecules such as the enzyme glutathione peroxidase 4 (GPX4) and the voltage-dependent anion channel 1 (VDAC1) . The compound’s interaction with these biomolecules results in the inhibition of ferroptosis .

Cellular Effects

The effects of N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4’-piperidine]-2-imine;dihydrochloride on cells are profound. It influences cell function by mitigating tissue injury in models of hepatic ischemia/reperfusion injury . It also impacts cell signaling pathways, gene expression, and cellular metabolism by decreasing VDAC1 and restoring GPX4 levels .

Molecular Mechanism

The molecular mechanism of action of N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4’-piperidine]-2-imine;dihydrochloride involves its activity as a radical-trapping antioxidant . It binds to biomolecules such as GPX4 and VDAC1, inhibiting the process of ferroptosis . This results in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4’-piperidine]-2-imine;dihydrochloride change over time. The compound is stable for at least one year when stored at -20°C . It is soluble in DMSO up to 15 mg/ml, and solutions in DMSO may be stored at -20°C for up to 2 months .

Eigenschaften

IUPAC Name |

N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4.2ClH/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18;;/h1-7,12,21,24H,8-11,13H2,(H,22,23);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJXHSXGYBPGPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1-methyl-1H-pyrrol-3-yl](phenyl)methanone](/img/structure/B2505069.png)

![4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2505075.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2505079.png)

![Imidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B2505080.png)

![tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate](/img/structure/B2505082.png)